molecular formula C20H13Cl3N2O3S B11709226 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B11709226
M. Wt: 467.7 g/mol
InChI Key: DMWBKBDSTWUHKQ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, which is a fused ring structure containing both benzene and imidazole rings

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and the subsequent introduction of the chlorophenyl and dichlorophenoxy groups. One common synthetic route involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. This is followed by sulfonylation and etherification reactions to introduce the chlorophenyl and dichlorophenoxy groups, respectively .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dichlorophenoxy groups play a crucial role in its binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar compounds to 1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13Cl3N2O3S

Molecular Weight

467.7 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole

InChI

InChI=1S/C20H13Cl3N2O3S/c21-13-5-8-15(9-6-13)29(26,27)25-18-4-2-1-3-17(18)24-20(25)12-28-19-10-7-14(22)11-16(19)23/h1-11H,12H2

InChI Key

DMWBKBDSTWUHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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